N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide
Description
N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Properties
Molecular Formula |
C14H17N5O2 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-pyrazolo[1,5-a]pyrazin-4-ylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H17N5O2/c20-14(17-10-1-2-10)12-9-18(7-8-21-12)13-11-3-4-16-19(11)6-5-15-13/h3-6,10,12H,1-2,7-9H2,(H,17,20) |
InChI Key |
DFZHENUDLWJAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=CN4C3=CC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholine-2-carboxamide moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrazine core with morpholine-2-carboxylic acid or its derivatives.
Chemical Reactions Analysis
N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or cyclopropyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, making it a candidate for cancer treatment research.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used as a building block in the synthesis of other complex molecules for research purposes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
N-cyclopropyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine: This compound also exhibits kinase inhibitory activity but has a different core structure.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their fluorescent properties and are used in optical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
